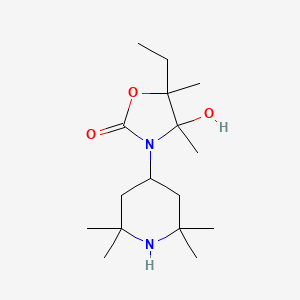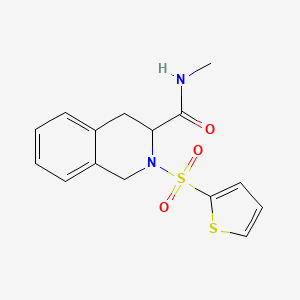![molecular formula C34H35FN4O2 B14947974 4-(4-Fluorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carboxamide](/img/structure/B14947974.png)
4-(4-Fluorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes fluorophenyl, isopropyl, and methylphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
The synthesis of 4-(4-Fluorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of key intermediates, followed by their sequential coupling and cyclization to form the final product. Industrial production methods may involve optimizing reaction conditions to enhance yield and purity, as well as scaling up the process for large-scale manufacturing.
化学反応の分析
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Addition: The addition of atoms or groups to a double or triple bond, often using reagents like hydrogen gas or halogens.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used, but may include various substituted derivatives of the original compound.
科学的研究の応用
4-(4-Fluorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial effects.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(4-Fluorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to receptors or enzymes, modulating signaling pathways, or altering gene expression. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
When compared to similar compounds, 4-(4-Fluorophenyl)-1-[(2-isopropyl-5-methylphenoxy)methyl]-N-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include other fluorophenyl derivatives, triazacyclopenta[CD]azulene analogs, or compounds with similar biological activities. The uniqueness of this compound lies in its specific arrangement of functional groups, which can confer distinct chemical and biological properties.
特性
分子式 |
C34H35FN4O2 |
|---|---|
分子量 |
550.7 g/mol |
IUPAC名 |
6-(4-fluorophenyl)-N-(4-methylphenyl)-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide |
InChI |
InChI=1S/C34H35FN4O2/c1-21(2)27-17-10-23(4)19-29(27)41-20-30-37-39-32(33(40)36-26-15-8-22(3)9-16-26)31(24-11-13-25(35)14-12-24)28-7-5-6-18-38(30)34(28)39/h8-17,19,21H,5-7,18,20H2,1-4H3,(H,36,40) |
InChIキー |
FFQMXTZZEAIJAP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=C4N2N=C(N4CCCC3)COC5=C(C=CC(=C5)C)C(C)C)C6=CC=C(C=C6)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B14947896.png)
![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14947897.png)

![ethyl 4-{[(2Z)-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B14947907.png)

![3-benzyl-5-methyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14947915.png)
![4-(9,9-Dimethyl-11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)phenyl acetate](/img/structure/B14947923.png)

![[8-(4-Bromophenyl)-1,6-diphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl](phenyl)methanone](/img/structure/B14947933.png)
![4-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B14947945.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14947952.png)
![(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B14947960.png)
![N-(4-fluorophenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B14947966.png)
![N-(4'-oxo-1',4'-dihydro-3'H-spiro[cyclopentane-1,2'-quinazolin]-3'-yl)benzamide](/img/structure/B14947977.png)
